molecular formula C15H18N4O4S2 B2400485 Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate CAS No. 850937-32-5

Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate

Cat. No.: B2400485
CAS No.: 850937-32-5
M. Wt: 382.45
InChI Key: BYERUIJFFTWNOV-UHFFFAOYSA-N
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Description

Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate is a complex organic compound known for its intriguing structure and potential applications in various scientific fields. The compound features a thiophene ring, an oxadiazole moiety, and a piperazine core, making it a versatile molecule for research and development.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Starting Materials: : The synthesis typically begins with commercially available reagents, such as 5-(thiophen-2-yl)-1,3,4-oxadiazole-2-thiol and ethyl 1-acetylpiperazine-1-carboxylate.

  • Reaction Steps: : The key steps include the formation of the thiol-oxadiazole compound, followed by its reaction with the acetyl piperazine derivative under controlled conditions.

  • Conditions: : Typical reaction conditions involve solvents like dichloromethane or acetonitrile, catalysts such as triethylamine, and a controlled temperature environment ranging between 0 to 25°C.

Industrial Production Methods

The industrial production methods would likely involve continuous flow reactors to ensure high yield and purity. The precise control of reaction parameters and the use of efficient catalysts would be crucial for scaling up the synthesis process.

Chemical Reactions Analysis

  • Types of Reactions

    • Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfur atom of the thiophene ring.

    • Reduction: : Reduction reactions can occur at the oxadiazole moiety.

    • Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the piperazine and oxadiazole groups.

  • Common Reagents and Conditions

    • Oxidation: : Reagents like hydrogen peroxide or potassium permanganate under mild conditions.

    • Reduction: : Reagents like lithium aluminum hydride or sodium borohydride.

    • Substitution: : Conditions involving bases like sodium hydroxide or potassium carbonate in aprotic solvents.

  • Major Products

    • Oxidation may yield sulfoxides or sulfones.

    • Reduction could produce alcohol or amine derivatives.

    • Substitution reactions can introduce various functional groups, enhancing the compound's versatility.

Scientific Research Applications

  • Chemistry: : The compound's unique structure makes it a valuable building block in the synthesis of more complex molecules. It serves as a precursor in the preparation of heterocyclic compounds with potential biological activities.

  • Biology: : It may be used to study the interaction of thiophene and oxadiazole derivatives with biological macromolecules.

  • Industry: : Its ability to undergo various chemical reactions makes it useful in material science for creating new polymers or advanced materials.

Mechanism of Action

The mechanism by which Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate exerts its effects involves interaction with specific molecular targets. For instance:

  • Molecular Targets: : It may target enzymes or receptors involved in oxidative stress or inflammation pathways.

  • Pathways Involved: : The compound could modulate pathways like the NF-κB or MAPK signaling pathways, which are crucial in regulating immune responses and cell survival.

Comparison with Similar Compounds

Ethyl 4-(2-((5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate stands out due to its specific combination of functional groups, which may confer unique biological and chemical properties. Similar compounds include:

  • Ethyl 4-(2-((5-phenyl-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: : Lacks the thiophene ring, potentially altering its biological activity.

  • Ethyl 4-(2-((5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)thio)acetyl)piperazine-1-carboxylate: : Contains a furan ring instead of a thiophene, possibly affecting its reactivity and interactions with biological targets.

Properties

IUPAC Name

ethyl 4-[2-[(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O4S2/c1-2-22-15(21)19-7-5-18(6-8-19)12(20)10-25-14-17-16-13(23-14)11-4-3-9-24-11/h3-4,9H,2,5-8,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYERUIJFFTWNOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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